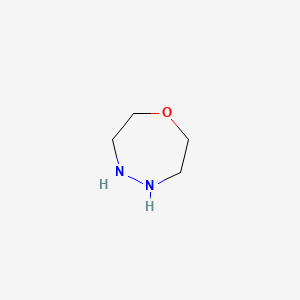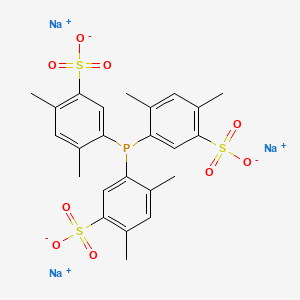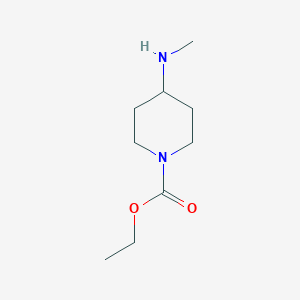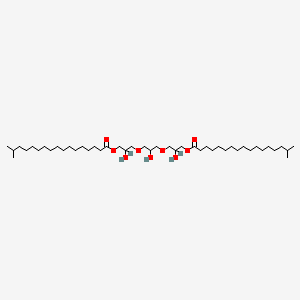
Triglycerin diisostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Triglycerin diisostearate is a compound used in cosmetics and pharmaceuticals.
- It consists of a glycerol backbone and three fatty acids with an aliphatic tail of six to twelve carbon atoms.
- It is commonly found in natural sources such as coconut oil and palm kernel oil.
Synthesis Analysis
- Triglycerin diisostearate is synthesized through esterification of polyglycerin and isostearic acid.
- The exact number of polyglyceryl chains is not defined, but it serves as a source of calories and essential fatty acids in parenteral nutrition.
Molecular Structure Analysis
- Triglycerin diisostearate consists of three fatty acid chains attached to a glycerol backbone.
- The fatty acids can vary, but they typically contain six to twelve carbon atoms.
Chemical Reactions Analysis
- Triglycerin diisostearate undergoes hydrolysis in the body, breaking down into glycerol and free fatty acids.
- These components are directly absorbed into the bloodstream and transported to target organs.
Physical And Chemical Properties Analysis
- Triglycerin diisostearate has specific gravity, melting point, and refractive index values.
- It is used in pharmaceuticals and cosmetics.
Scientific Research Applications
Field: Thermal Energy Storage
Triglycerides, including Triglycerin diisostearate, have been studied as potential Phase-Change Materials (PCMs) for use in Latent Heat Storage (LHS) systems .
Application Summary
LHS with PCMs represents a high energy density storage technology which could be applied in a variety of applications such as waste heat recovery and integration of renewable energy technologies in energy systems . Triglycerides, being the main constituents of animal and vegetable fats, have attractive thermal properties that make them suitable for this application .
Methods of Application
The thermal behavior of triglycerides needs to be fully understood for them to be used as PCMs. This includes understanding their melting points, enthalpies of fusion, polymorphism, thermal conductivities, heat capacities, and thermal cycling stabilities .
Results or Outcomes
The study assesses the suitability of triglycerides as PCMs by reviewing the literature published so far on their behavior and properties . The results indicate that triglycerides could potentially be used as PCMs in LHS systems, contributing to meeting future energy requirements and reaching carbon-footprint reduction goals .
Field: Pharmaceutical Industry
Triglycerin diisostearate is used in the pharmaceutical industry, specifically in the formulation of topical emulsions .
Application Summary
Triglycerin diisostearate, also known as Polyglyceryl-3 diisostearate, is a nonionic water-in-oil emulsifier . It is used in the formulation of topical creams and is ideal for cold formulation processes with heat-sensitive Active Pharmaceutical Ingredients (APIs) .
Methods of Application
In the formulation of topical creams, Triglycerin diisostearate is used as an emulsifier. It helps to mix oil and water phases to form a stable emulsion. It is particularly useful in cold formulation processes, which are beneficial when working with heat-sensitive APIs .
Results or Outcomes
The use of Triglycerin diisostearate in topical formulations helps to stabilize the product and improve its sensorial and texture properties . It is also PEG-free, which can be a desirable characteristic in certain pharmaceutical products .
Field: Cosmetics Industry
Triglycerin diisostearate is used in the cosmetics industry, specifically in the formulation of skincare products .
Application Summary
Triglycerin diisostearate, also known as Polyglyceryl-3 diisostearate, is a nonionic water-in-oil emulsifier . It is used in the formulation of skincare products and is ideal for cold formulation processes with heat-sensitive ingredients .
Methods of Application
In the formulation of skincare products, Triglycerin diisostearate is used as an emulsifier. It helps to mix oil and water phases to form a stable emulsion. It is particularly useful in cold formulation processes, which are beneficial when working with heat-sensitive ingredients .
Results or Outcomes
The use of Triglycerin diisostearate in skincare formulations helps to stabilize the product and improve its sensorial and texture properties . It is also PEG-free, which can be a desirable characteristic in certain cosmetic products .
Safety And Hazards
- Safety assessments indicate its use in cosmetics is acceptable.
- However, further studies are needed to explore its long-term effects.
Future Directions
- Researchers are investigating novel therapies for hypertriglyceridemia.
- Peptides and RNA-interfering therapies show promise in lowering triglyceride levels.
properties
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88O9/c1-39(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-44(49)53-37-42(47)35-51-33-41(46)34-52-36-43(48)38-54-45(50)32-28-24-20-16-12-8-6-10-14-18-22-26-30-40(3)4/h39-43,46-48H,5-38H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYGRYJZFWOECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H88O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10305987 | |
CAS RN |
66082-42-6 |
Source


|
| Record name | Isooctadecanoic acid, diester with triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

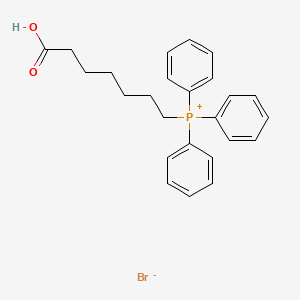

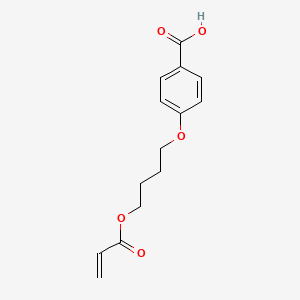
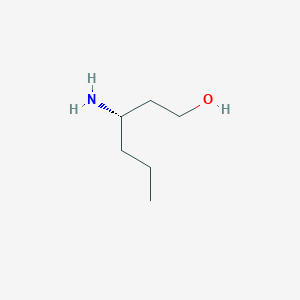

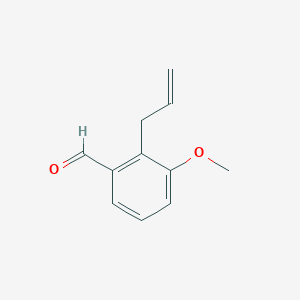

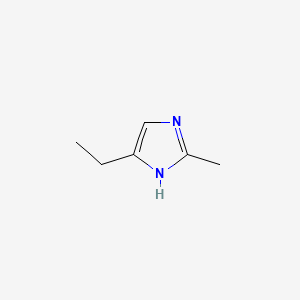
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
